(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate
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Overview
Description
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield different carboxylate derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring is known to interact with biological targets based on its chemical diversity, which allows it to bind to different sites and modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate include other isoxazole derivatives and compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the isoxazole and furan-2-carboxylate moieties allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-11-5-3-10(4-6-11)14-8-12(17-21-14)9-20-15(18)13-2-1-7-19-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTFIFHKUQCSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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